molecular formula C8H7IO2 B1302337 4-Iodo-3-methylbenzoic acid CAS No. 52107-87-6

4-Iodo-3-methylbenzoic acid

Cat. No. B1302337
CAS RN: 52107-87-6
M. Wt: 262.04 g/mol
InChI Key: DKMIWBBIVNNAMG-UHFFFAOYSA-N
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Description

4-Iodo-3-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO2 . It is used in various chemical reactions and has a molecular weight of 262.04 .


Synthesis Analysis

The synthesis of 4-Iodo-3-methylbenzoic acid involves a multi-step reaction. The first step involves the use of sodium nitrite (NaNO2) in aqueous sulfuric acid (H2SO4), followed by the addition of potassium iodide (KI). The second step involves the use of aqueous sodium hydroxide (NaOH) .


Molecular Structure Analysis

The molecular structure of 4-Iodo-3-methylbenzoic acid consists of an iodine atom (I) attached to a benzene ring, which also has a methyl group (CH3) and a carboxylic acid group (CO2H). The exact mass of the molecule is 261.949066 Da .


Chemical Reactions Analysis

4-Iodo-3-methylbenzoic acid is involved in various chemical reactions. For instance, it has been used in the preparation of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and its boc-protected derivative (Boc-SGMIB) .


Physical And Chemical Properties Analysis

4-Iodo-3-methylbenzoic acid has a density of 1.9±0.1 g/cm3, a boiling point of 355.2±30.0 °C at 760 mmHg, and a melting point of 210-212 °C (lit.) . It also has a molar refractivity of 50.9±0.3 cm3 .

Scientific Research Applications

  • Unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB)
  • Boc-protected derivative of SGIMB (Boc-SGMIB)
  • Preparation of Unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) : This compound is often used in the field of organic chemistry for various purposes, including the synthesis of other complex organic molecules.

  • Preparation of Boc-protected derivative of SGIMB (Boc-SGMIB) : This is another derivative of SGIMB that is protected with a Boc group. This compound is also used in various chemical reactions in the field of organic chemistry.

Safety And Hazards

4-Iodo-3-methylbenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be used when handling this chemical .

Future Directions

As for the future directions, 4-Iodo-3-methylbenzoic acid will continue to be used in various chemical reactions and syntheses. Its use in the preparation of compounds like SGIMB and Boc-SGMIB suggests potential applications in biochemical research .

properties

IUPAC Name

4-iodo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMIWBBIVNNAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363985
Record name 4-Iodo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methylbenzoic acid

CAS RN

52107-87-6
Record name 4-Iodo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20 g (0.132 mol) of 3-methyl-4-aminobenzoic acid and 175 ml of sulfuric acid (20%) were introduced into a three-necked flask. At -10° C., a solution of 11.9 g (0.172 mol) of sodium nitrite in 50 ml of water was added dropwise and the mixture was stirred for two hours. This solution was introduced dropwise via a dropping funnel cooled to -5° C. into a solution of 35 g (0.211 mol) of potassium iodide, 35.2 g (0.185 mol) of copper iodide and 175 ml of sulfuric acid (20%). The mixture was stirred for eight hours, and the reaction medium filtered. The solids obtained were dissolved in ethyl acetate, washed with water and then with a sodium sulfite solution, dried over magnesium sulfate and evaporated. 24.4 g (70%) of 3-methyl-4-iodobenzoic acid of melting point 205°-210° C. were recovered.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
reactant
Reaction Step Three
Quantity
35.2 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Y Zhao, T Tang, Q Yang, Z Liu - Data in brief, 2018 - data-in-brief.com
… In this data article, we present the FT-IR and PXRD data of the lanthanide complexes constructed by 4-iodo-3-methylbenzoic acid (IMBA) and 4,7-dimethyl-1,10-phenanthroline (dmp). …
Number of citations: 7 www.data-in-brief.com
T Sato - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
Enhancement in the estrogenic activity of the 2-or 2'-alkyl homologs of 4-methoxybiphenyl-4'-carboxylic acid (I) in comparison with the parent compound I was attributed to the increase …
Number of citations: 8 www.journal.csj.jp
ZP Zhao, YF Jiang, Y Chen, HR Li, Y Zheng… - Journal of …, 2018 - Elsevier
Recently, intensively-investigated multi-functional sensors and luminescent lanthanide detectors have become two fields of intense investigation. Functional combination of these two …
Number of citations: 11 www.sciencedirect.com
P Pařík, J Kulhánek, M Ludwig, R Wagner… - …, 2010 - ACS Publications
… 4-Iodo-3-methylbenzoic Acid … 4-Iodo-3-methylbenzoic Acid Methyl Ester This compound was prepared from 4-iodo-3-methylbenzoic acid according to the previously published procedure…
Number of citations: 2 pubs.acs.org
SH Kim, JR Gunther, JA Katzenellenbogen - Organic letters, 2008 - ACS Publications
… Xanthene moiety 10 was coupled with Grignard reagent 13, generated from 4-iodo-3-methylbenzoic acid according to a modified Knochel method, (8) followed by treatment with an …
Number of citations: 23 pubs.acs.org
M Barone, V Pistarà, G Frasca, C Noto… - Medicinal Chemistry …, 2015 - Springer
… To a solution of compound 4b (0.16 g, 0.47 mmol) and potassium hydroxide (0.05 g, 0.47 mmol) in ethanol/water 1:1 (40 mL) was added 4-iodo-3-methylbenzoic acid (0.12 g, 0.47 mmol…
Number of citations: 1 link.springer.com
JF Paquin - 2004 - tspace.library.utoronto.ca
Chapter 1 describes the formation of fused aromatic bicyclic systems using palladium-catalyzed domino reactions. The effect of substitution on both partners, ie the aryl iodide and the …
Number of citations: 2 tspace.library.utoronto.ca
M Wei, L Luo, R Cui, X Wang, J Chen, Z Cai, X Li… - Dyes and …, 2022 - Elsevier
New lanthanide coordination polymers (Ln-CPs), {[Ln(DPBA)(phen) 2 ]·2H 2 O} n (Ln = Eu 1, Tb 2, Gd 3), based on a ternary system containing 2-(3′,4′-dicarboxyphenoxy)-benzoic …
Number of citations: 6 www.sciencedirect.com
E Aktoudianakis - 2006 - collectionscanada.gc.ca
The last two years of my life have been full of every possible emotion I can possibly think of. In this time I have experienced disappointment, regret, numbness, happiness and fulfillment …
Number of citations: 3 www.collectionscanada.gc.ca
T Gadzikwa - 2009 - search.proquest.com
… 4-Iodo-3-methylbenzoic acid methyl ester (TCI America Organic Chemicals), methyl-piodobenzoate (City Chemical), 3-bromo-4-iodobenzoic acid methyl ester (Focus Synthesis), …
Number of citations: 0 search.proquest.com

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